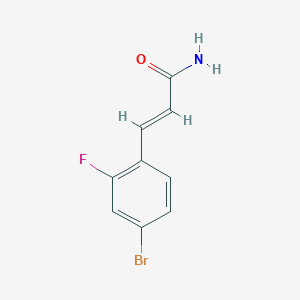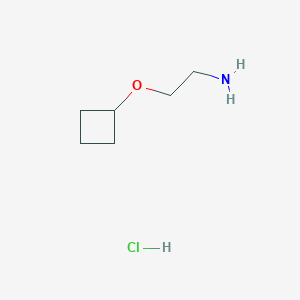
(2-Aminoethoxy)cyclobutane hydrochloride
Overview
Description
“(2-Aminoethoxy)cyclobutane hydrochloride” is a chemical compound with the CAS Number: 1949816-30-1 . It is used in various chemical reactions and can be found in different products .
Synthesis Analysis
The synthesis of cyclobutanes, such as “this compound”, often involves [2+2] photocycloaddition reactions . These reactions are among the most important and frequently used photochemical reactions . They involve two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .Molecular Structure Analysis
The molecular formula of “(2-Aminoethoxy)cyclobutane” is C6H13NO . It has a molecular weight of 115.17 g/mol . The InChIKey of the compound is XOUFUYNNQPAWFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Aminoethoxy)cyclobutane” include a molecular weight of 115.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 115.099714038 g/mol . The Topological Polar Surface Area is 35.2 Ų .Scientific Research Applications
Conformational Analysis in Cyclobutane Derivatives
(2-Aminoethoxy)cyclobutane hydrochloride, as a cyclobutane derivative, has been studied in the context of conformational analysis. Research combining experimental techniques and computational methods has investigated the conformational preferences of cyclobutane rings influenced by different substituents, including amino acid derivatives. This analysis is crucial for understanding the structural behavior of cyclobutane derivatives in various states (solid, gas, solution) and has implications in organic chemistry and material science (Jiménez‐Osés et al., 2006).
Synthesis of Polyfunctionalized Cyclobutane Derivatives
Research on this compound extends to the synthesis of polyfunctionalized cyclobutane derivatives. These derivatives, obtained from chiral precursors like (-)-alpha-pinene, play a significant role in the stereoselective synthesis of dehydro amino acids. Such compounds are valuable for the construction of other alpha-amino acids with chiral centers, demonstrating the compound's relevance in synthetic organic chemistry (Moglioni et al., 2000).
Application in Beta-Peptides
Cyclobutane-containing compounds like this compound have been utilized in the synthesis of beta-peptides. These peptides, incorporating cyclobutane amino acids, exhibit high rigidity due to strong intramolecular hydrogen bonds and cis-fused structural units. The study of these compounds aids in understanding the structural and conformational aspects of peptides and could have implications in drug design (Izquierdo et al., 2005).
Biomedical Applications
The cyclobutane scaffold, a common feature in compounds like this compound, is instrumental in synthesizing products used in various biomedical applications. These include surfactants, gelators for hydroxylic solvents, and metal cation ligands. The unique properties of cyclobutane rings make them suitable candidates for developing new materials and drugs with specific biological properties (Illa et al., 2019).
Synthesis of Amino Acid Analogues
The compound and its related cyclobutane derivatives are pivotal in synthesizing various amino acid analogues. These synthesized analogues have been instrumental in creating more complex molecules like beta-dipeptides and other polymers with enhanced rigidity and unique structural properties (Avenoza et al., 2005).
Mechanism of Action
Target of Action
Cyclobutane motifs, which are part of the compound’s structure, are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .
Mode of Action
Cyclobutanes, which are part of this compound, are synthesized through the [2+2] cycloaddition, which is the most commonly used method for synthesizing cyclobutanes . This reaction mechanism plays a crucial role in the chemical synthesis of cyclobutane-containing natural products .
Biochemical Pathways
Cyclobutane-containing secondary metabolites, which could potentially include this compound, are biosynthesized by a range of organisms from land plants to marine life forms . These structures exhibit diverse biological activities with potential medicinal value .
Pharmacokinetics
It is known that many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs, which are part of this compound, are known to exhibit diverse biological activities with potential medicinal value .
Biochemical Analysis
Biochemical Properties
(2-Aminoethoxy)cyclobutane hydrochloride plays a significant role in biochemical reactions as a chemical intermediate. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic molecules. The compound’s interactions are primarily through its amino and ethoxy functional groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular receptors and enzymes can lead to changes in intracellular signaling cascades, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes can lead to changes in their activity, thereby influencing metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Properties
IUPAC Name |
2-cyclobutyloxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-5-8-6-2-1-3-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIPKCDASCMRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B1383002.png)
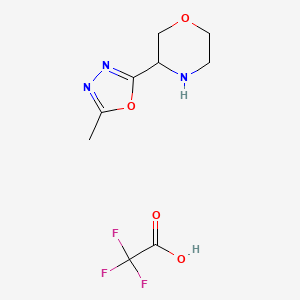
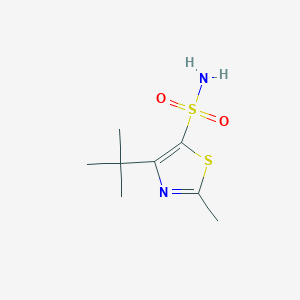
![[4-(Prop-1-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1383008.png)
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
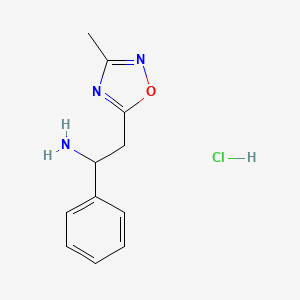
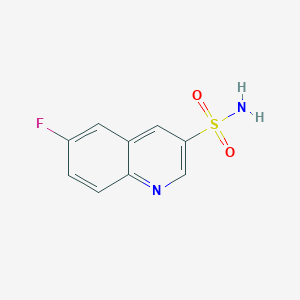
![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)

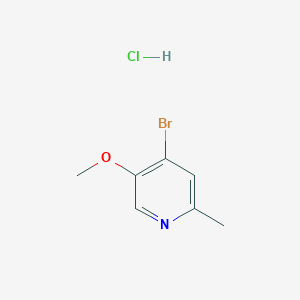
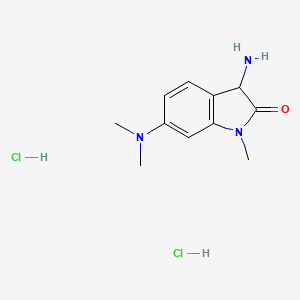
amine hydrochloride](/img/structure/B1383018.png)

